N-butyl-2-chloroisonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

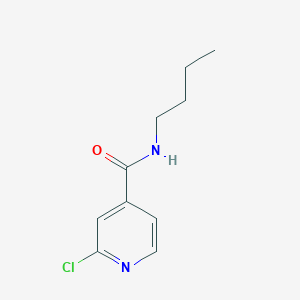

N-butyl-2-chloroisonicotinamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group attached to the second carbon of the isonicotinamide ring and a butyl group attached to the nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloroisonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with butylamine to yield this compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反応の分析

Types of Reactions

N-butyl-2-chloroisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted nicotinamides.

Oxidation Reactions: Products include nicotinic acid derivatives.

Reduction Reactions: Products include amines.

Hydrolysis: Products include isonicotinic acid and butylamine.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

N-butyl-2-chloroisonicotinamide has shown promise in the realm of oncology. Research indicates that derivatives of isonicotinamide compounds can inhibit the growth of cancer cells. For instance, a study indicated that certain isonicotinamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective abilities, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulating adenosine receptors, which are implicated in neuroprotection and cognitive enhancement . This suggests potential therapeutic avenues for treating cognitive disorders.

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. Such properties indicate its potential as a lead compound for developing new antibiotics .

Materials Science Applications

1. Conductive Polymers

this compound has been explored for its role in developing conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices and sensors.

2. Fluorescent Materials

Research has also indicated that this compound can be utilized in creating fluorescent materials. These materials are valuable in various applications, including bioimaging and sensor technologies, due to their ability to emit light upon excitation.

Organic Synthesis Applications

1. Oxidizing Agent

this compound serves as an effective oxidizing agent in organic synthesis. Its mild oxidizing properties allow for the transformation of various organic substrates without harsh conditions, making it a valuable reagent in synthetic organic chemistry .

2. Synthesis of Novel Compounds

The compound can act as an intermediate in synthesizing other biologically active molecules. Its versatility allows chemists to modify its structure to create new compounds with desired pharmacological properties .

Case Studies and Research Findings

作用機序

The mechanism of action of N-butyl-2-chloroisonicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity. The exact molecular pathways involved are still under investigation .

類似化合物との比較

N-butyl-2-chloroisonicotinamide can be compared with other nicotinamide derivatives such as:

- 2-Chloro-N-phenylisonicotinamide

- 2-Chloro-N-methylisonicotinamide

- 2-Chloro-N-ethylisonicotinamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the butyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

List of Similar Compounds

- 2-Chloro-N-phenylisonicotinamide

- 2-Chloro-N-methylisonicotinamide

- 2-Chloro-N-ethylisonicotinamide

- 2-Chloro-N-propylisonicotinamide

生物活性

N-butyl-2-chloroisonicotinamide is a compound of significant interest in pharmacology and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of isonicotinamide derivatives, which are known for their varied biological activities. The structural formula can be represented as follows:

This compound features a butyl group attached to the nitrogen atom of the isonicotinamide structure, enhancing its lipophilicity and potentially its bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Adenosine Receptors : It has been shown to modulate adenosine A2 receptor activity, which plays a crucial role in several physiological processes including inflammation and neuroprotection . The antagonistic activity at these receptors suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Induction of Disease Resistance : Research indicates that related compounds, such as N-cyanomethyl-2-chloroisonicotinamide, can induce disease resistance in plants against pathogens like Pyricularia oryzae, suggesting that this compound may have similar effects . This property could be exploited in agricultural settings to enhance crop resilience.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent . The following table summarizes the antimicrobial efficacy observed in different studies:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Plant Defense Induction

In agricultural research, this compound has been linked to enhanced plant defense mechanisms. Studies show that treatment with this compound can lead to increased expression of pathogenesis-related proteins in rice, which are crucial for defense against fungal infections .

Case Studies

- Neuroprotective Effects : A study examining the effects of this compound on neuronal cultures indicated that it could reduce oxidative stress markers and promote cell survival under hypoxic conditions. This suggests a protective role against neurodegeneration .

- Agricultural Applications : In field trials, application of this compound significantly reduced the incidence of rice blast disease compared to untreated controls, demonstrating its potential as a biopesticide .

Q & A

Q. Basic: What are the recommended synthesis protocols for N-butyl-2-chloroisonicotinamide, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Catalyst optimization : Use of palladium catalysts for cross-coupling reactions requires rigorous exclusion of oxygen to prevent deactivation .

- Temperature control : Kinetic studies (e.g., via in-situ IR spectroscopy) can identify optimal temperatures to minimize side reactions like hydrolysis of the chloro group .

- Yield improvement : Employ fractional distillation or column chromatography for purification, with TLC monitoring to confirm intermediate purity .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for structural confirmation. For conflicting signals (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) to resolve assignments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Discrepancies in isotopic patterns may indicate impurities; repeat analysis with purified samples .

- Infrared (IR) Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm−1). If inconsistencies arise, cross-validate with X-ray crystallography or computational IR simulations .

Q. Advanced: How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloro group’s electron-withdrawing effect can be modeled to assess its impact on amide reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in non-aqueous solvents to predict reaction pathways. Compare results with experimental kinetic data to refine force-field parameters .

- Transition State Analysis : Use QM/MM hybrid methods to model catalytic mechanisms (e.g., Pd-mediated coupling), identifying energy barriers and steric effects .

Q. Advanced: What strategies are effective in elucidating the reaction mechanisms involving this compound under varying catalytic conditions?

Methodological Answer:

- Isotopic Labeling : Incorporate 18O or 13C isotopes in the amide group to track bond cleavage/formation via MS or NMR .

- Kinetic Isotope Effects (KIE) : Measure kH/kD ratios to distinguish between concerted or stepwise mechanisms in hydrolysis reactions .

- In-situ Spectroscopy : Use Raman or UV-vis spectroscopy to monitor intermediate species during catalytic cycles. For example, detect Pd(0) intermediates in cross-coupling reactions .

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during dechlorination) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste protocols .

Q. Advanced: How can researchers address discrepancies in reported biological activity data of this compound across different studies?

Methodological Answer:

- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian regression) to identify confounding variables (e.g., cell line variability, solvent differences) .

- Dose-Response Reproducibility : Standardize assay conditions (e.g., pH, temperature) and validate results across multiple replicates. Use positive/negative controls to calibrate activity thresholds .

- Inter-laboratory Validation : Collaborate with independent labs to replicate studies, ensuring methodological transparency and data sharing .

特性

IUPAC Name |

N-butyl-2-chloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)8-4-6-12-9(11)7-8/h4,6-7H,2-3,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEKXEPYAHXBFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。